Chuangximycin sodium is a novel antibiotic compound derived from the fermentation of specific microorganisms. It has garnered attention for its potential therapeutic applications, particularly in treating bacterial infections. The compound is classified under the category of glycopeptide antibiotics, which are known for their efficacy against Gram-positive bacteria.
Chuangximycin sodium is produced through a biosynthetic process involving specific strains of Streptomyces, a genus of actinobacteria. These microorganisms are known to produce a variety of bioactive compounds, including antibiotics, through complex metabolic pathways. The specific biosynthetic gene cluster responsible for Chuangximycin sodium production has been identified, highlighting its unique genetic makeup and potential for further exploration in antibiotic development.
Chuangximycin sodium belongs to the glycopeptide class of antibiotics, which are characterized by their mechanism of inhibiting bacterial cell wall synthesis. This class includes well-known antibiotics such as vancomycin and teicoplanin. The structural uniqueness of Chuangximycin sodium differentiates it from other glycopeptides, potentially offering advantages in terms of efficacy and resistance profiles.
The synthesis of Chuangximycin sodium involves intricate biosynthetic pathways that include several enzymatic reactions. The process typically begins with the fermentation of Streptomyces species, where specific precursors are converted into the active antibiotic through a series of enzymatic transformations.
Chuangximycin sodium exhibits a complex molecular structure typical of glycopeptide antibiotics. Its structure includes multiple sugar moieties linked to a peptide backbone, which is essential for its biological activity.
Chuangximycin sodium primarily functions through inhibition of bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Chuangximycin sodium acts by targeting the bacterial cell wall synthesis pathway. Its mechanism involves:
Studies have shown that Chuangximycin sodium maintains its antibacterial activity across a range of temperatures and pH levels, indicating its robustness as an antibiotic agent.
Chuangximycin sodium has significant potential in scientific research and clinical applications:
The biosynthetic gene cluster responsible for chuangxinmycin production (designated cxn) was identified through comprehensive genome mining of Actinoplanes tsinanensis CPCC 200056. Spanning approximately 25 kb, this cluster comprises 12 open reading frames whose functions were validated through heterologous expression in Streptomyces coelicolor M1146. This approach confirmed the cluster's sufficiency for chuangxinmycin production [1] [4] [5]. Key enzymatic components include:
Table 1: Functional Annotation of Core cxn Gene Cluster Components
| Gene | Protein Function | Catalytic Role in Pathway | Experimental Validation |
|---|---|---|---|
| cxnB | PLP-dependent aminotransferase | Transamination of L-tryptophan | Heterologous expression in S. coelicolor M1146 [1] |
| cxnE | Ubiquitin-like sulfur carrier | Sulfur activation and transfer | Sulfur transfer assay with CxnF [20] |
| cxnF | Deubiquitinase-like sulfurtransferase | Sulfur incorporation at Cα position | Production of seco-chuangxinmycin analog [20] |
| cxnC | NAD(P)H-dependent reductase | Reduction of α-thione intermediate | Gene knockout abolishes production [4] |
| cxnD | Cytochrome P450 enzyme | Dihydrothiopyran ring cyclization | ΔcxnD mutant accumulates seco-chuangxinmycin [1] [5] |
| cxnA | Radical SAM methyltransferase | C-3 methylation with stereocontrol | VB12-dependent activity confirmed [7] [10] |
The functional annotation was further confirmed through systematic gene inactivation studies. Crucially, deletion of cxnD resulted in accumulation of seco-chuangxinmycin—a linear intermediate lacking the characteristic dihydrothiopyran ring—thereby demonstrating its indispensable role in ring cyclization [1] [5]. Similarly, inactivation of the sulfur carrier cxnE abolished chuangxinmycin production, confirming the essentiality of the dedicated sulfur transfer machinery [20].
The C-3 methylation represents the terminal biosynthetic step that converts norchuangxinmycin (NCM) to chuangxinmycin (CM) with exquisite stereochemical precision. This transformation is catalyzed by the vitamin B12-dependent radical S-adenosylmethionine (SAM) methyltransferase CxnA, which requires cobalamin as an essential cofactor [7] [10]. The enzyme operates through a sophisticated dual cofactor mechanism:
Table 2: Characteristics of Radical SAM Methyltransferases in Chuangxinmycin Biosynthesis
| Enzyme | Cofactor Requirements | Catalytic Function | Stereochemical Outcome | Product Yield Enhancement |
|---|---|---|---|---|
| CxnA | Vitamin B12, [4Fe-4S] cluster, SAM | C-3 methylation of norchuangxinmycin | Exclusive 3S configuration | 84.6 mg/L in heterologous host (+VB12) [10] |
| CxnA1 | Vitamin B12, [4Fe-4S] cluster, SAM | Augments methylation efficiency | Maintains stereoselectivity | Combined CM+NCM: 120.6 mg/L [10] |
| GenK (analog) | Vitamin B12, [4Fe-4S] cluster | C-6' methylation in gentamicin | Retention of configuration [8] | N/A |
The stereoselectivity of this methylation is pharmacologically critical, as only the (3S,4R)-configured isomer of chuangxinmycin exhibits potent antibacterial activity. Biochemical studies reveal that CxnA achieves >98% stereoselective methylation, likely through precise substrate positioning within a constrained active site pocket [7] [10]. This enzymatic stereocontrol surpasses chemical synthesis approaches that typically produce racemic mixtures requiring resolution. Heterologous expression experiments demonstrated that VB12 supplementation (100 μg/mL) increased the CM/NCM ratio from 0.3 to 1.63 in Streptomyces coelicolor M1452, directly confirming the cofactor's essential role in driving the terminal methylation step [10].
The dihydrothiopyran ring represents chuangxinmycin's most distinctive structural feature, formed through a remarkable sulfur incorporation pathway that hijacks primary metabolic machinery. This process involves a dedicated sulfur transfer complex consisting of the ubiquitin-like carrier protein CxnE and the deubiquitinase-like sulfurtransferase CxnF [20]. The sulfur incorporation mechanism proceeds through three enzymatically catalyzed steps:
This molecular hijacking strategy represents an evolutionary innovation that repurposes the ubiquitin-like modification system for secondary metabolite biosynthesis. Structural modeling suggests CxnF's deubiquitinase-like domain undergoes conformational activation upon CxnE binding, precisely positioning the thiocarboxylate sulfur for nucleophilic attack on the activated α-keto carbonyl [20]. The resulting thioamide intermediate undergoes NADPH-dependent reduction by CxnC to generate a thiol nucleophile, which is subsequently cyclized by the cytochrome P450 CxnD to form the dihydrothiopyran ring via C-S bond formation.
Recent advances in heterologous expression systems have enabled unprecedented structural diversification of chuangxinmycin scaffolds. Streptomyces coelicolor M1452 harboring the optimized cxn cluster achieved production titers of 301 mg/L chuangxinmycin and 117.6 mg/L norchuangxinmycin—representing 20.1-fold and 13.7-fold increases over native production, respectively [7] [10]. This platform facilitated two key engineering strategies:
Precursor-Directed Biosynthesis was employed by supplementing fermentation media with halogenated tryptophan analogs, yielding 11 novel halogenated derivatives. Six purified compounds demonstrated significant antitubercular activity against drug-resistant Mycobacterium tuberculosis strains:
Table 3: Bioactive Halogenated Chuangxinmycin Derivatives via Precursor-Directed Biosynthesis
| Derivative | Modification Position | Production Yield (mg/L) | Anti-TB Activity (MIC vs H37Rv) | Structural Confirmation |
|---|---|---|---|---|
| 5-F-CM | 5-Fluoro-chuangxinmycin | 28.3 | 0.39 μg/mL (2-fold > CM) | HR-MS, 1H/13C NMR |
| 7-F-NCM | 7-Fluoro-norchuangxinmycin | 15.7 | 0.78 μg/mL (equal to CM) | HR-MS/MS, 2D NMR |
| 6-Cl-CM | 6-Chloro-chuangxinmycin | 22.1 | 1.56 μg/mL | HR-MS, COSY |
| 6-Cl-NCM | 6-Chloro-norchuangxinmycin | 18.9 | 3.13 μg/mL | HR-MS/MS, HMBC |
| 4-Br-CM | 4-Bromo-chuangxinmycin | 9.8 | 6.25 μg/mL | HR-MS |
| 5-Br-NCM | 5-Bromo-norchuangxinmycin | 12.4 | 1.56 μg/mL | HR-MS/MS |
Promoter Engineering of the pathway-specific regulator gene significantly enhanced flux through the biosynthetic pathway. By replacing native promoters with the constitutive ermEp promoter, chuangxinmycin titers increased 3.2-fold compared to the native cluster configuration. This approach, combined with optimized VB12 supplementation, established the highest-yielding chuangxinmycin production platform reported to date [10].
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8